N8-Acetylspermidine
N8-Acetylspermidine
N(8)-acetylspermidine is an acetylspermidine that is 1,8-diamino-4-azaoctane in which one of the hydrogens of the amino group attached to C-8 is replaced by an acetyl group. It has a role as a human metabolite and an Escherichia coli metabolite. It is a conjugate base of a N(8)-acetylspermidinium(2+).
N8-Acetylspermidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N8-Acetylspermidine is a natural product found in Homo sapiens, Bos taurus, and other organisms with data available.
N8-Acetylspermidine is a metabolite found in or produced by Saccharomyces cerevisiae.
N8-Acetylspermidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N8-Acetylspermidine is a natural product found in Homo sapiens, Bos taurus, and other organisms with data available.
N8-Acetylspermidine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
13431-24-8
VCID:
VC21012757
InChI:
InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)
SMILES:
CC(=O)NCCCCNCCCN
Molecular Formula:
C9H21N3O
Molecular Weight:
187.28 g/mol
N8-Acetylspermidine
CAS No.: 13431-24-8
Cat. No.: VC21012757
Molecular Formula: C9H21N3O
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N(8)-acetylspermidine is an acetylspermidine that is 1,8-diamino-4-azaoctane in which one of the hydrogens of the amino group attached to C-8 is replaced by an acetyl group. It has a role as a human metabolite and an Escherichia coli metabolite. It is a conjugate base of a N(8)-acetylspermidinium(2+). N8-Acetylspermidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). N8-Acetylspermidine is a natural product found in Homo sapiens, Bos taurus, and other organisms with data available. N8-Acetylspermidine is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 13431-24-8 |
| Molecular Formula | C9H21N3O |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | N-[4-(3-aminopropylamino)butyl]acetamide |
| Standard InChI | InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13) |
| Standard InChI Key | FONIWJIDLJEJTL-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCCCNCCCN |
| Canonical SMILES | CC(=O)NCCCCNCCCN |
| Melting Point | 202 - 203 °C |
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